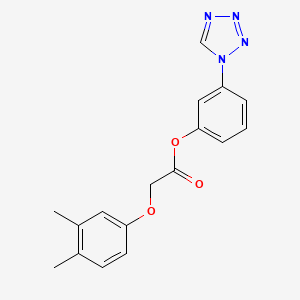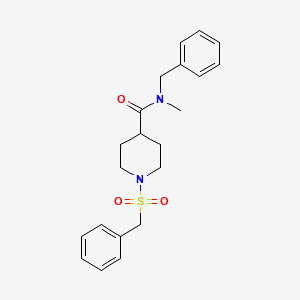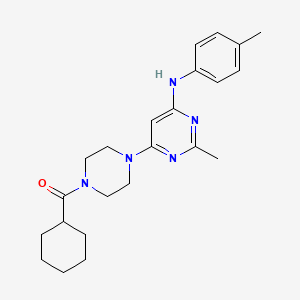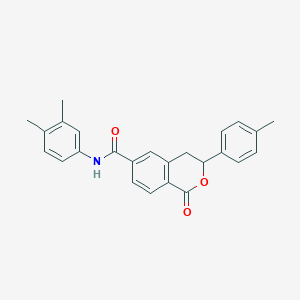
3-(1H-tetrazol-1-yl)phenyl (3,4-dimethylphenoxy)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1H-tetrazol-1-yl)phenyl (3,4-dimethylphenoxy)acetate is a synthetic organic compound that features a tetrazole ring and a phenoxyacetate moiety. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The presence of the tetrazole ring, known for its stability and biological activity, makes this compound particularly intriguing for research and development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-tetrazol-1-yl)phenyl (3,4-dimethylphenoxy)acetate typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an aromatic nitrile with sodium azide in the presence of a catalyst such as zinc chloride.
Coupling with Phenoxyacetate: The tetrazole derivative is then coupled with 3,4-dimethylphenoxyacetic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, would be essential to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
3-(1H-tetrazol-1-yl)phenyl (3,4-dimethylphenoxy)acetate can undergo various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction of the tetrazole ring can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The phenoxyacetate moiety can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous ethanol.
Major Products Formed
Oxidation: Formation of tetrazole N-oxides.
Reduction: Formation of amines or hydrazines.
Substitution: Formation of substituted phenoxyacetates.
Aplicaciones Científicas De Investigación
3-(1H-tetrazol-1-yl)phenyl (3,4-dimethylphenoxy)acetate has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential antibacterial, antifungal, and anti-inflammatory properties .
Materials Science: The compound can be utilized in the development of advanced materials, such as polymers and coatings, due to its stability and functional groups.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the exploration of new chemical reactions and pathways.
Mecanismo De Acción
The mechanism of action of 3-(1H-tetrazol-1-yl)phenyl (3,4-dimethylphenoxy)acetate involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere of carboxylic acids, allowing it to bind to enzyme active sites and inhibit their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s biological effects .
Comparación Con Compuestos Similares
Similar Compounds
5-Phenyl-1H-tetrazole: Similar in structure but lacks the phenoxyacetate moiety.
3-(1H-tetrazol-1-yl)benzoic acid: Contains a carboxylic acid group instead of the phenoxyacetate group.
1-(1H-tetrazol-5-yl)-1,2,3,4-tetrahydroisoquinoline: Features a tetrahydroisoquinoline ring instead of the phenyl ring.
Uniqueness
3-(1H-tetrazol-1-yl)phenyl (3,4-dimethylphenoxy)acetate is unique due to the combination of the tetrazole ring and the phenoxyacetate moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .
Propiedades
Fórmula molecular |
C17H16N4O3 |
|---|---|
Peso molecular |
324.33 g/mol |
Nombre IUPAC |
[3-(tetrazol-1-yl)phenyl] 2-(3,4-dimethylphenoxy)acetate |
InChI |
InChI=1S/C17H16N4O3/c1-12-6-7-15(8-13(12)2)23-10-17(22)24-16-5-3-4-14(9-16)21-11-18-19-20-21/h3-9,11H,10H2,1-2H3 |
Clave InChI |
JQDNCVYGRHVPBD-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)OCC(=O)OC2=CC=CC(=C2)N3C=NN=N3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-{4-[benzyl(methyl)sulfamoyl]phenyl}-5-(3-fluoro-4-methylphenyl)-1,2-oxazole-3-carboxamide](/img/structure/B11334922.png)
![Methyl 2-chloro-5-[({1-[(4-fluorobenzyl)sulfonyl]piperidin-4-yl}carbonyl)amino]benzoate](/img/structure/B11334923.png)
![1-[(3-chlorobenzyl)sulfonyl]-N-[4-(propan-2-yl)phenyl]piperidine-4-carboxamide](/img/structure/B11334930.png)
![2-{[3-cyano-6-(thiophen-2-yl)pyridin-2-yl]sulfanyl}-N-(3-nitrophenyl)acetamide](/img/structure/B11334938.png)
![{4-[7-(2-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl}(phenyl)methanone](/img/structure/B11334948.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B11334960.png)

![Ethyl 2-[({1-[(2-chloro-6-fluorobenzyl)sulfonyl]piperidin-4-yl}carbonyl)amino]benzoate](/img/structure/B11334970.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-1-[(4-fluorobenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11334973.png)

![(4-Benzylpiperidin-1-yl){1-[(2-fluorobenzyl)sulfonyl]piperidin-4-yl}methanone](/img/structure/B11334989.png)
